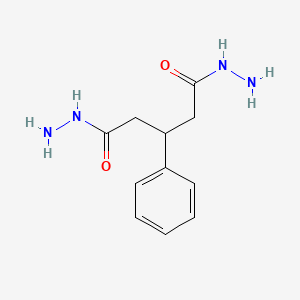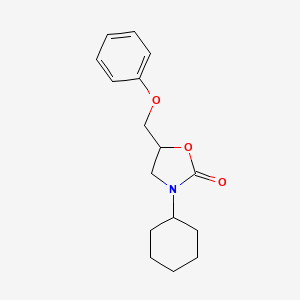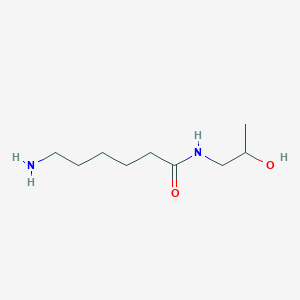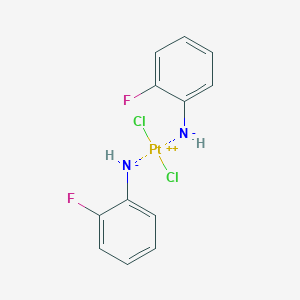![molecular formula C33H36N2O13 B14463807 Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 72276-02-9](/img/structure/B14463807.png)
Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is known for its unique structural properties, which make it valuable in various industrial applications. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of condensation reactions. The primary reactants, 1,3-benzenedicarboxylic acid and hexanedioic acid, undergo esterification with 2,2’-oxybis[ethanol] to form intermediate esters. These esters then react with 1,1’-methylenebis[4-isocyanatobenzene] under controlled conditions to form the final polymer. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and minimize by-products. The polymer is then purified through a series of filtration and washing steps to remove any unreacted monomers and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] primarily undergoes hydrolysis and thermal degradation reactions. It is relatively stable under normal conditions but can be broken down under extreme pH or temperature conditions.
Common Reagents and Conditions
Hydrolysis: This reaction can be induced using strong acids or bases. The polymer chains break down into their monomeric units.
Thermal Degradation: At high temperatures, the polymer decomposes, releasing volatile organic compounds.
Major Products
The major products of these reactions include the original monomers: 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating scaffolds for tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mécanisme D'action
The polymer exerts its effects through its unique structural properties. The presence of multiple functional groups allows it to form strong intermolecular interactions, leading to high tensile strength and durability. The molecular targets and pathways involved include hydrogen bonding and van der Waals forces, which contribute to the polymer’s stability and performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,4-butanediol, and hexanedioic acid .
- 1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, 2,2’-oxybis[ethanol], and 1,2-propanediol .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid, and 1,1’-methylenebis[4-isocyanatocyclohexane] .
Uniqueness
Compared to similar compounds, 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] offers superior mechanical properties and chemical resistance. Its unique combination of monomers provides a balance of flexibility and strength, making it suitable for a wide range of demanding applications.
Propriétés
Numéro CAS |
72276-02-9 |
|---|---|
Formule moléculaire |
C33H36N2O13 |
Poids moléculaire |
668.6 g/mol |
Nom IUPAC |
benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C8H6O4.C6H10O4.C4H10O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h1-8H,9H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clé InChI |
NGHABYBKRCQUIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Numéros CAS associés |
70775-97-2 72276-02-9 69011-23-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


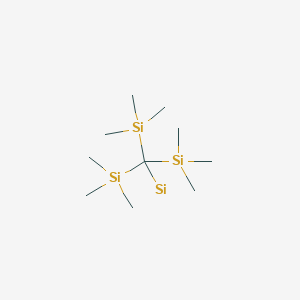
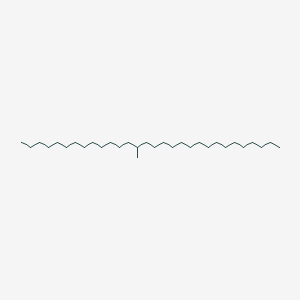
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
